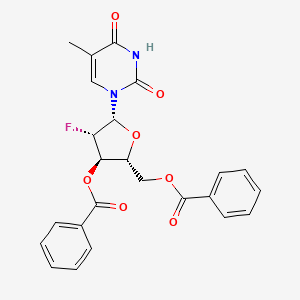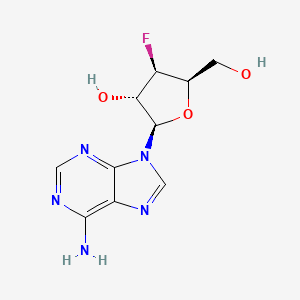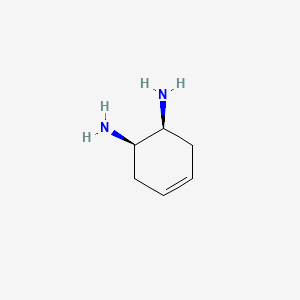
cis-Cyclohex-4-ene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Cyclohex-4-ene-1,2-diamine: is an organic compound with the molecular formula C6H12N2 It is a derivative of cyclohexene, featuring two amino groups attached to the first and second carbon atoms in a cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Hydrogenation of Cyclohexadiene: : One common method involves the partial hydrogenation of 1,3-cyclohexadiene in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions to selectively produce cis-cyclohex-4-ene-1,2-diamine.
-
Amination of Cyclohexene Oxide: : Another synthetic route involves the amination of cyclohexene oxide with ammonia or primary amines under acidic or basic conditions. This method can be optimized to favor the formation of the cis isomer.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes using continuous flow reactors. The use of high-pressure hydrogen and efficient catalysts ensures high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : cis-Cyclohex-4-ene-1,2-diamine can undergo oxidation reactions to form various products, including imines and nitriles. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
-
Reduction: : The compound can be reduced to form saturated diamines. Catalytic hydrogenation using palladium or platinum catalysts is a typical method.
-
Substitution: : It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, and other peroxides.
Reduction: H2 gas with Pd/C or Pt/C catalysts.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Imines, nitriles.
Reduction: Saturated diamines.
Substitution: N-substituted derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, cis-cyclohex-4-ene-1,2-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically defined compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
In medicinal chemistry, this compound derivatives have been investigated for their potential as enzyme inhibitors and therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its diamine functionality allows it to act as a cross-linking agent, enhancing the mechanical properties of polymeric materials.
Mechanism of Action
The mechanism by which cis-cyclohex-4-ene-1,2-diamine exerts its effects depends on its specific application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting its activity. The molecular targets and pathways involved vary depending on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
trans-Cyclohex-4-ene-1,2-diamine: The trans isomer of the compound, which has different stereochemical properties and reactivity.
Cyclohexane-1,2-diamine: A saturated analogue without the double bond, which exhibits different chemical behavior.
Cyclohex-4-ene-1,2-diol: A related compound with hydroxyl groups instead of amino groups.
Uniqueness
cis-Cyclohex-4-ene-1,2-diamine is unique due to its cis configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity and interactions with other molecules, making it particularly valuable in stereoselective synthesis and drug design.
Properties
IUPAC Name |
(1S,2R)-cyclohex-4-ene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c7-5-3-1-2-4-6(5)8/h1-2,5-6H,3-4,7-8H2/t5-,6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDENNVQHCXLZDN-OLQVQODUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@@H]([C@@H]1N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

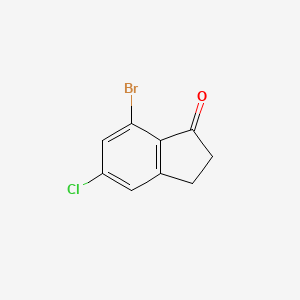
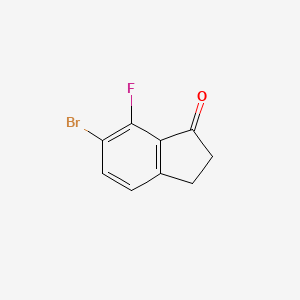
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,6aR,8aR,10R,11R,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B8100161.png)
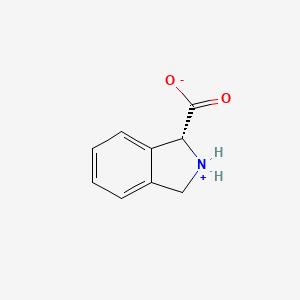
![3-[[3,5-bis(trifluoroMethyl)phenyl]](/img/structure/B8100180.png)
![Diacetato[(S)-(-)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl]ruthenium(II)](/img/structure/B8100184.png)
![Chlorogold,[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B8100187.png)
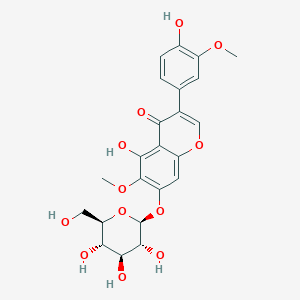
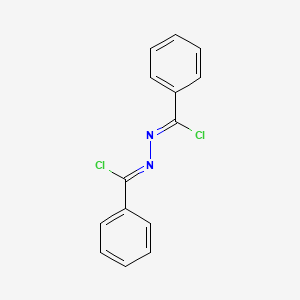
![1-((3aR,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)prop-2-en-1-one](/img/structure/B8100212.png)
![5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B8100214.png)
